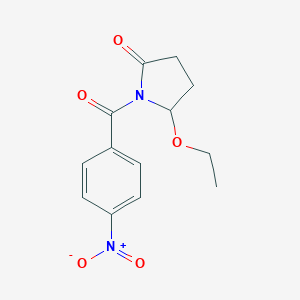
5-Ethoxy-1-(4-nitrobenzoyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethoxy-1-(4-nitrobenzoyl)pyrrolidin-2-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as ENBPO and has a molecular formula of C13H13N2O5.
Wirkmechanismus
ENBPO acts as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain. By inhibiting COX-2, ENBPO reduces the production of prostaglandins, which are responsible for pain and inflammation. ENBPO has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
ENBPO has been shown to have anti-inflammatory and analgesic effects in animal models. It has also been studied for its potential anti-cancer effects, showing promising results in inhibiting the growth of cancer cells. ENBPO has been shown to have low toxicity in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
ENBPO is a relatively easy compound to synthesize and purify, making it a useful starting material for the synthesis of other compounds. Its anti-inflammatory and analgesic effects make it a promising candidate for drug development. However, ENBPO's mechanism of action is not fully understood, and more research is needed to determine its potential side effects and toxicity.
Zukünftige Richtungen
Future research on ENBPO could focus on its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Further studies on its mechanism of action and potential side effects could also provide valuable insights for drug development. ENBPO could also be used as a starting material for the synthesis of other compounds with potential biological activities.
Synthesemethoden
The synthesis of ENBPO involves the reaction between 4-nitrobenzoic acid and 5-ethoxy-2-pyrrolidone in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The resulting product is purified using column chromatography to obtain pure ENBPO.
Wissenschaftliche Forschungsanwendungen
ENBPO has shown potential in various scientific research applications, including medicinal chemistry, drug design, and chemical biology. It has been studied for its anti-inflammatory, analgesic, and anti-cancer properties. ENBPO has also been used as a starting material for the synthesis of other compounds with potential biological activities.
Eigenschaften
CAS-Nummer |
136410-03-2 |
|---|---|
Produktname |
5-Ethoxy-1-(4-nitrobenzoyl)pyrrolidin-2-one |
Molekularformel |
C13H14N2O5 |
Molekulargewicht |
278.26 g/mol |
IUPAC-Name |
5-ethoxy-1-(4-nitrobenzoyl)pyrrolidin-2-one |
InChI |
InChI=1S/C13H14N2O5/c1-2-20-12-8-7-11(16)14(12)13(17)9-3-5-10(6-4-9)15(18)19/h3-6,12H,2,7-8H2,1H3 |
InChI-Schlüssel |
VIYNOMFQVLFKHD-UHFFFAOYSA-N |
SMILES |
CCOC1CCC(=O)N1C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Kanonische SMILES |
CCOC1CCC(=O)N1C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Synonyme |
(+-)-5-Ethoxy-1-(4-nitrobenzoyl)-2-pyrrolidinone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



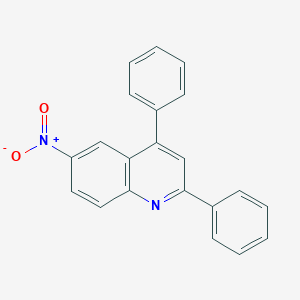
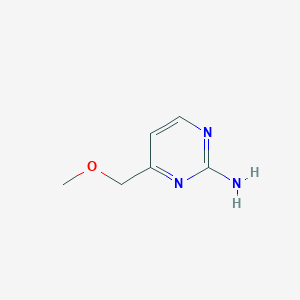
![Calcium;2-[bis[2-[carboxymethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetic acid](/img/structure/B145063.png)

![Ethyl 5-[[amino(imino)methyl]amino]-2-(benzoylamino)pentanoate hydrochloride](/img/structure/B145066.png)
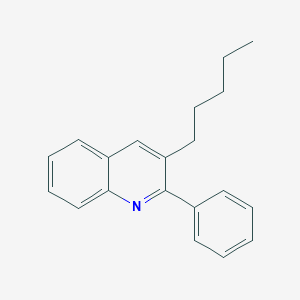
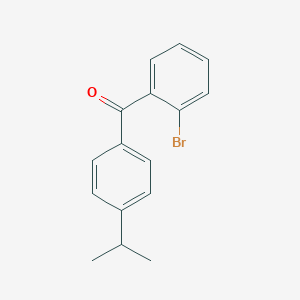

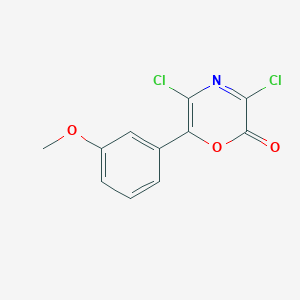
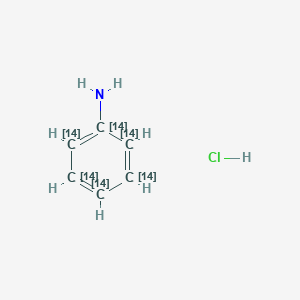
![6-[[9-Acetyloxy-11-carboxy-4-(hydroxymethyl)-4,6a,6b,8a,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[5,6-dihydroxy-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B145079.png)

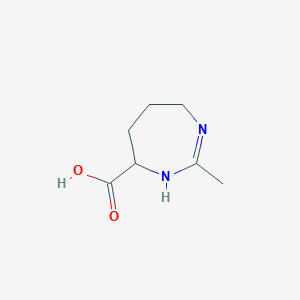
![4-(2-Hydroxy-ethylamino)-[1,2,5]thiadiazole-3-carboxylic acid](/img/structure/B145088.png)